molecular formula C5H6BrN5 B1464440 1-(2-azidoethyl)-4-bromo-1H-pyrazole CAS No. 1250360-74-7

1-(2-azidoethyl)-4-bromo-1H-pyrazole

Cat. No. B1464440
CAS RN: 1250360-74-7
M. Wt: 216.04 g/mol
InChI Key: UUROCGHSPLZAKY-UHFFFAOYSA-N
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Description

“1-(2-azidoethyl)-4-bromo-1H-pyrazole” is a chemical compound that likely contains a pyrazole ring, which is a five-membered aromatic heterocycle . The azidoethyl group in the compound could make it useful for a variety of applications, including bioconjugation, click chemistry, and drug discovery.

Scientific Research Applications

1-2AE-4Br-1HP has a wide range of applications in medicinal chemistry and biochemistry. It has been used in the synthesis of various bioactive molecules, including inhibitors of protein kinases, proteases, and other enzymes. It has also been used in the synthesis of novel anti-cancer agents, anti-inflammatory drugs, and other pharmaceuticals. Additionally, it has been used in the synthesis of fluorescent probes and imaging agents for use in cell biology, biochemistry, and other areas of biomedical research.

Advantages and Limitations for Lab Experiments

1-2AE-4Br-1HP has several advantages and limitations for use in laboratory experiments. One of the main advantages is its high purity and yield, which makes it suitable for use in a variety of experiments. Additionally, it is relatively stable and can be stored for long periods of time. However, it is also relatively expensive, and its synthesis requires specialized equipment and reagents.

Future Directions

1-2AE-4Br-1HP has the potential to be used in a variety of applications in medicinal chemistry and biochemistry. One potential application is in the synthesis of novel drugs and other pharmaceuticals. Additionally, it has the potential to be used in the development of fluorescent probes and imaging agents for use in cell biology, biochemistry, and other areas of biomedical research. Additionally, it has the potential to be used in the development of inhibitors of protein kinases, proteases, and other enzymes. Finally, it has the potential to be used in the development of novel anti-cancer agents, anti-inflammatory drugs, and other pharmaceuticals.

Biochemical Analysis

Biochemical Properties

1-(2-azidoethyl)-4-bromo-1H-pyrazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain digestive enzymes, such as lipase, while activating others like amylase and trypsin . The nature of these interactions involves binding to the active sites of the enzymes, leading to either inhibition or activation depending on the specific enzyme involved.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to induce the expression of the heme oxygenase-1 (ho-1) gene, which plays a crucial role in regulating redox homeostasis . Additionally, this compound has been shown to enhance cellular glutathione (GSH) levels, thereby contributing to the reduction of intracellular reactive oxygen species (ROS) levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It has been demonstrated to bind to the active sites of enzymes, leading to either inhibition or activation. For instance, the compound’s interaction with lipase results in significant inhibition, while its interaction with amylase and trypsin leads to activation . These binding interactions are crucial for the compound’s role in modulating enzyme activity and influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term effects observed in in vitro and in vivo studies include sustained modulation of enzyme activity and cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to modulate enzyme activity without causing significant adverse effects. At higher doses, toxic effects have been observed, including disruption of cellular processes and potential organ damage . These findings highlight the importance of determining the appropriate dosage to achieve the desired biochemical effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with enzymes such as lipase and amylase influences the breakdown and synthesis of metabolites, thereby affecting overall metabolic processes

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation within cells are influenced by these interactions, which determine its availability and activity at target sites . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s use in biochemical applications.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Studies have shown that the compound can localize to various subcellular structures, including the cytoplasm and organelles such as mitochondria . This localization is important for its activity and function, as it allows the compound to interact with specific biomolecules and exert its biochemical effects.

properties

IUPAC Name

1-(2-azidoethyl)-4-bromopyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN5/c6-5-3-9-11(4-5)2-1-8-10-7/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUROCGHSPLZAKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCN=[N+]=[N-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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